Orthogonal Bifunctionality – Quantified Functional Group Density Versus ESF
2-Hydroxyethane-1-sulfonyl fluoride (HESF) possesses two orthogonal reactive groups (1 hydroxyl, 1 sulfonyl fluoride) per molecule, compared to ethenesulfonyl fluoride (ESF) which contains only one reactive group (the SO2F warhead) per molecule . This represents a 2-fold increase in functional group density and enables bifunctional derivatization pathways that are impossible with ESF. The hydroxyl group of HESF can undergo esterification, etherification, oxidation, or mesylation without affecting the SuFEx-active SO2F group, while ESF's double bond is primarily a Michael acceptor that consumes the molecule's sole reactive center upon addition [1].
| Evidence Dimension | Number of orthogonal reactive groups per molecule |
|---|---|
| Target Compound Data | 2 reactive groups (1 hydroxyl, 1 sulfonyl fluoride) |
| Comparator Or Baseline | Ethenesulfonyl fluoride (ESF): 1 reactive group (SO2F/Michael acceptor only) |
| Quantified Difference | 2-fold higher functional group density (2 vs 1) |
| Conditions | Structural analysis based on molecular formula and SMILES notation |
Why This Matters
Higher functional group density enables divergent synthetic pathways and reduces the number of building blocks required for complex molecule assembly, directly impacting procurement efficiency and experimental workflow.
- [1] Xu, T., et al. (2021). Multifunctional sulfonyl fluoride reagents and their applications. Nature Reviews Chemistry, Figure 4. DOI: 10.1038/s41570-021-00352-8 View Source
